5-(But-2-ynyloxy)picolinic acid

Vue d'ensemble

Description

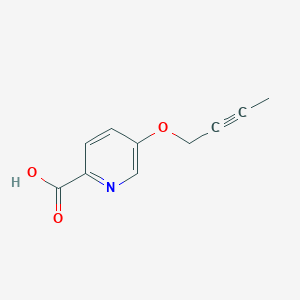

5-(But-2-ynyloxy)picolinic acid is an organic compound that belongs to the class of picolinic acids It is characterized by the presence of a but-2-ynyloxy group attached to the picolinic acid structure

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(But-2-ynyloxy)picolinic acid typically involves the reaction of picolinic acid with but-2-yn-1-ol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a base or an acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is scaled up to accommodate the production demands, ensuring that the reaction is efficient and cost-effective. The use of continuous flow reactors and advanced purification techniques can enhance the production efficiency and product quality.

Analyse Des Réactions Chimiques

Carboxylic Acid Reactivity

The carboxylic acid group (-COOH) enables classic acid-derived transformations:

But-2-ynyloxy Group Reactivity

The alkyne-functionalized ether exhibits distinct reactivity:

Click Chemistry (Azide-Alkyne Cycloaddition)

-

Conditions : Cu(I) catalyst, room temperature

-

Product : 1,2,3-Triazole-linked conjugates

-

Significance : Enables bioconjugation or polymer synthesis.

Example:

Hydrogenation

-

Conditions : H₂/Pd-C or Lindlar catalyst

-

Product : But-2-enyloxy or butyloxy derivatives

-

Selectivity : Partial hydrogenation preserves the pyridine ring.

Ether Cleavage

-

Acidic Conditions : HI (conc.) → Pyridinol + but-2-yne derivatives

-

Basic Conditions : Limited stability under strong bases (e.g., NaOH) due to potential alkyne side reactions.

Pyridine Ring Reactivity

Electrophilic substitution is hindered by the electron-withdrawing carboxylic acid and ether groups, directing reactivity to specific positions:

| Reaction | Conditions | Position | Product |

|---|---|---|---|

| Chlorination | SOCl₂ or Cl₂/FeCl₃ | C-4 (para to COOH) | 4-Chloro derivatives |

| Nitration | HNO₃/H₂SO₄ | C-3 or C-4 | Nitropyridine derivatives |

Side Reactions and Stability Considerations

-

Decarboxylation : Occurs at elevated temperatures (>200°C), yielding pyridine derivatives.

-

Oxidation : The alkyne group may oxidize to diketones under strong oxidizing agents (e.g., KMnO₄).

-

Polymerization Risk : But-2-ynyl groups may undergo uncontrolled polymerization under radical initiators.

Key Structural and Mechanistic Insights

Applications De Recherche Scientifique

Medicinal Chemistry

1. Anticancer Activity

5-(But-2-ynyloxy)picolinic acid has been studied for its potential as an anticancer agent. Research indicates that compounds with similar structures exhibit significant activity against various cancer cell lines. For example, derivatives of picolinic acid have shown to inhibit the proliferation of prostate cancer cells by modulating androgen receptors, suggesting that this compound may possess similar properties .

Case Study: Prostate Cancer

In a study focusing on androgen receptor antagonism, compounds related to this compound demonstrated high affinity for the receptor, effectively inhibiting the growth of prostate cancer cell lines. The findings suggest that this compound could be a lead structure for developing new therapeutics aimed at treating prostate cancer and other androgen-dependent conditions.

Agricultural Science

2. Herbicidal Properties

The compound has also been investigated for its herbicidal potential. Research on structurally related picolinic acid derivatives indicates that they can act as synthetic auxin herbicides, effectively inhibiting the growth of target plants like Arabidopsis thaliana at low concentrations .

Data Table: Herbicidal Activity

These findings highlight the potential of this compound and its derivatives in developing effective herbicides with minimal environmental impact.

Materials Science

3. Chelation Properties

Picolinic acids are known for their chelation capabilities, particularly with metal ions such as zinc and iron. This property can be exploited in materials science for creating metal-organic frameworks (MOFs) or other composite materials that require metal ion stabilization .

Case Study: Metal Ion Interaction

Experimental studies have shown that picolinic acid derivatives can effectively chelate essential metal ions, which could be utilized in designing new materials for catalysis or drug delivery systems. The ability to form stable complexes with metals makes these compounds valuable in various industrial applications.

Mécanisme D'action

The mechanism of action of 5-(But-2-ynyloxy)picolinic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit viral entry by interfering with viral-cellular membrane fusion, as seen with other picolinic acid derivatives .

Comparaison Avec Des Composés Similaires

Similar Compounds

Picolinic acid: A parent compound with similar structural features.

Nicotinic acid: An isomer with the carboxyl group at a different position.

Isonicotinic acid: Another isomer with distinct properties.

Uniqueness

5-(But-2-ynyloxy)picolinic acid is unique due to the presence of the but-2-ynyloxy group, which imparts specific chemical and biological properties

Activité Biologique

5-(But-2-ynyloxy)picolinic acid is a chemical compound with the molecular formula CHNO and a CAS number of 1383985-09-8. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. Understanding its biological activity is crucial for its application in drug development and therapeutic interventions.

Chemical Structure and Properties

The structure of this compound features a picolinic acid backbone with a but-2-ynyl ether substituent. This unique structure may influence its interaction with biological targets.

Antimicrobial Activity

Picolinic acid derivatives have demonstrated antimicrobial properties against various pathogens. The mechanism typically involves interference with microbial metabolism or structural integrity, leading to cell death. While direct studies on this compound are sparse, the presence of the picolinic acid moiety suggests it may share these antimicrobial characteristics.

Immunomodulatory Effects

Picolinic acid has been reported to possess immunomodulatory effects, enhancing immune responses against infections . This property could extend to this compound, positioning it as a candidate for further research in immunotherapy.

The proposed mechanisms through which picolinic acid derivatives exert their biological effects include:

- Membrane Interaction : The lipophilic nature of the but-2-ynyl group may facilitate better membrane penetration, allowing the compound to interact with intracellular targets.

- Enzyme Inhibition : Similar compounds have been noted to inhibit specific enzymes critical for viral replication and microbial survival.

- Cell Signaling Modulation : Picolinic acid can influence signaling pathways related to immune responses, potentially enhancing host defense mechanisms.

Research Findings and Case Studies

Future Directions

Further research is necessary to elucidate the specific biological activities of this compound. Key areas for future investigation include:

- In vitro and In vivo Studies : Detailed studies assessing the efficacy against specific viral and bacterial strains.

- Mechanistic Studies : Understanding how this compound interacts at the molecular level with biological targets.

- Clinical Trials : Evaluating safety and efficacy in human subjects for potential therapeutic use.

Propriétés

IUPAC Name |

5-but-2-ynoxypyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-2-3-6-14-8-4-5-9(10(12)13)11-7-8/h4-5,7H,6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCHGEDJAUCJHLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CCOC1=CN=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.